molecular formula C10H8BrN3O B13312703 1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one

1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one

Cat. No.: B13312703
M. Wt: 266.09 g/mol
InChI Key: YLVHQLNQIHRZAE-UHFFFAOYSA-N
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Description

1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a pyridine ring

Preparation Methods

The synthesis of 1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a pyrazole derivative followed by coupling with a pyridine moiety under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the heterocyclic rings play crucial roles in binding to these targets, influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one can be compared with other similar compounds, such as:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
  • 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 6-Bromo-1H-pyrazolo[4,3-c]pyridine

These compounds share structural similarities but differ in their specific substitutions and ring structures, leading to unique properties and applications .

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

1-[6-(4-bromopyrazol-1-yl)pyridin-3-yl]ethanone

InChI

InChI=1S/C10H8BrN3O/c1-7(15)8-2-3-10(12-4-8)14-6-9(11)5-13-14/h2-6H,1H3

InChI Key

YLVHQLNQIHRZAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N2C=C(C=N2)Br

Origin of Product

United States

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